molecular formula C8H8BrNO3S B1349789 Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate CAS No. 227958-47-6

Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate

Cat. No.: B1349789
CAS No.: 227958-47-6
M. Wt: 278.13 g/mol
InChI Key: FGZGLXSVAJXQTR-UHFFFAOYSA-N
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Description

Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate is an organic compound with the molecular formula C8H8BrNO3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromoacetyl group and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by acylation. One common method starts with the bromination of methyl thiophene-2-carboxylate to introduce the bromoacetyl group. This is followed by the reaction with an amine to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Industrial production would also focus on cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can alter the function of the target molecule, leading to the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminothiophene-2-carboxylate: Similar structure but lacks the bromoacetyl group.

    Methyl 3-bromothiophene-2-carboxylate: Similar but without the amino group.

    Thiophene-2-carboxylate derivatives: Various substitutions on the thiophene ring.

Uniqueness

Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate is unique due to the presence of both the bromoacetyl and amino groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3S/c1-13-8(12)7-5(2-3-14-7)10-6(11)4-9/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZGLXSVAJXQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371626
Record name Methyl 3-(2-bromoacetamido)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227958-47-6
Record name Methyl 3-(2-bromoacetamido)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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